molecular formula C17H12Cl2N2O2 B2744231 methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-12-1

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2744231
CAS No.: 318256-12-1
M. Wt: 347.2
InChI Key: AGTVVKPZONUBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 318256-12-1) is a pyrazole derivative characterized by two chlorinated aryl substituents at positions 1 and 5 of the pyrazole ring and a methyl ester group at position 3 . Its molecular formula is C₁₇H₁₂Cl₂N₂O₂, with a molar mass of 347.20 g/mol.

Properties

IUPAC Name

methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-5-7-12(18)8-6-11)21(20-15)14-4-2-3-13(19)9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTVVKPZONUBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable catalyst to form the pyrazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Pyrazole-3-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-3-carboxylates, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Position and Electronic Effects

  • Positional Isomerism: Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate (CAS: 1202031-50-2) features a 4-chlorophenyl group at position 3 and a 3-methylphenyl (m-tolyl) group at position 1 . This differs from the target compound’s 1-(3-chlorophenyl) and 5-(4-chlorophenyl) substitution. The altered substituent positions may lead to divergent steric and electronic profiles, impacting binding affinity in biological targets. Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 318237-99-9) introduces a sulfanyl group and a hydroxyimino methyl group at positions 4 and 5, respectively .

Substituent Type and Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chlorophenyl and 4-chlorophenyl substituents provide strong electron-withdrawing effects, which may stabilize the pyrazole ring and enhance π-π stacking in hydrophobic protein pockets. Ethyl 1-phenyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate () substitutes a hydroxyl group for chlorine, significantly increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .

Physicochemical Properties

  • Solubility and Lipophilicity: The methyl ester in the target compound balances lipophilicity (from chlorophenyl groups) with moderate polarity. Sulfanyl and Hydroxyimino substituents () further increase polarity, making such derivatives more suitable for aqueous environments .

Biological Activity

Methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H15_{15}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 381.64 g/mol
  • CAS Number : 318256-15-4
  • InChI Key : FCVUJTKQNKDFQF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of several kinases, including Aurora-A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells .
  • Induction of Apoptosis : Studies indicate that derivatives of pyrazole can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)0.39 ± 0.06Induction of apoptosis
MCF-7 (Breast)0.46 ± 0.04Inhibition of Aurora-A kinase
HCT116 (Colon)0.39 ± 0.06Cell cycle arrest

These results indicate significant cytotoxicity against multiple cancer types, highlighting the compound's potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative exhibits anti-inflammatory effects. Compounds within the pyrazole class have been reported to reduce inflammation markers and cytokine production in various models .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of this compound and its analogs:

  • Zheng et al. (2022) reported that certain pyrazole derivatives demonstrated significant anticancer efficacy with IC50_{50} values as low as 0.28 µM against A549 cells, indicating potent activity against lung cancer .
  • Abdel-Aziz et al. (2022) synthesized related compounds that showed promising results in Hep-2 cancer cell lines with IC50_{50} values around 0.74 mg/mL, demonstrating the potential for therapeutic applications in head and neck cancers .
  • Fan et al. (2022) investigated the autophagy-inducing effects of pyrazole derivatives on NCI-H460 cells, suggesting a dual mechanism involving both apoptosis and autophagy modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.